Monolithium 4-methoxypyridine-3-boronate
Overview
Description
Monolithium 4-methoxypyridine-3-boronate is a chemical compound with the CAS Number: 1072946-24-7 . It has a molecular weight of 158.88 and its IUPAC name is lithium hydrogen 4-methoxy-3-pyridinylboronate . It is a versatile ligand that can be used in various chemical transformations, including catalysis, drug discovery, and material science.
Molecular Structure Analysis
The molecular formula of this compound is C6H13BLiNO6 . The InChI Code is 1S/C6H7BNO3.Li/c1-11-6-2-3-8-4-5 (6)7 (9)10;/h2-4,9H,1H3;/q-1;+1 .Chemical Reactions Analysis
This compound can be used in various chemical transformations, including catalysis, drug discovery, and material science.Scientific Research Applications
Affinity Chromatography and Molecular Capture
Monolithium 4-methoxypyridine-3-boronate and similar compounds have been utilized extensively in affinity chromatography, particularly in the specific capture of cis-diol-containing biomolecules. This application is prominent in the study of complex biological samples, where selective isolation of target molecules is crucial. For instance, a hybrid boronate affinity monolithic column has been developed for the specific capture of chlorogenic acid and cafeic acid in Taraxacum mongolicum Hand.-Mazz., demonstrating the compound's utility in isolating specific components from herbal extracts (Yang Qi, 2015).
Glycoprotein Enrichment
Another significant application is in the enrichment of glycoproteins. Research has shown that boronate-silica hybrid affinity monoliths, similar in function to this compound, are effective in the specific capture of glycoproteins at neutral pH conditions. This is particularly useful for biomedical research where the selective extraction of glycoproteins from complex biological matrices is essential (F. Yang, J. Mao, X. He, L. Chen, Y. K. Zhang, 2013).
Material Science and Polymer Chemistry
In material science, these compounds contribute to the development of innovative materials, such as polymeric monoliths with specific functionalities. For example, boronate-functionalized monoliths have been synthesized for the selective enrichment of glycopeptides and glycoproteins, showcasing the role of these compounds in creating materials with tailored chemical properties for specific biological applications (Ming Chen, Yang Lu, Qiao Ma, Lin Guo, Yuqi Feng, 2009).
Supramolecular Chemistry
In the field of supramolecular chemistry, this compound-like compounds are used in the creation of supramolecular polymers. These polymers are formed via dative boron-nitrogen bonds and are of interest for their tunable properties, which depend on the electronic and steric characteristics of the boronate ester (Erin E Sheepwash, N. Luisier, Martin R. Krause, S. Noé, S. Kubik, K. Severin, 2012).
Safety and Hazards
The safety information for Monolithium 4-methoxypyridine-3-boronate is available in its Material Safety Data Sheet (MSDS) . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Properties
IUPAC Name |
lithium;hydroxy-(4-methoxypyridin-3-yl)borinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO3.Li/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJWXOXWXXSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=C(C=CN=C1)OC)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674457 | |
Record name | Lithium hydrogen (4-methoxypyridin-3-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-24-7 | |
Record name | Lithium hydrogen (4-methoxypyridin-3-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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